
2-(5-(4-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(5-(4-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol" is a complex organic molecule that appears to be related to various pyrimidine derivatives, which have been studied for their potential biological activities and chemical properties. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and evaluated for various applications, including antiviral, antibacterial, anticancer activities, and as inhibitors for certain enzymes .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions, including alkylation, cyclization, and cross-coupling reactions. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 have been prepared by C5-alkylation or cyclization, followed by alkylation with specific tosylates and deprotection steps . Similarly, other pyrimidine derivatives have been synthesized using acid-catalyzed intramolecular cyclization in the presence of phenols . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray crystallography, infrared spectroscopy, and quantum chemical computational methods . These studies can reveal the presence of tautomeric forms, bond lengths, angles, and other structural details that are crucial for understanding the compound's properties and reactivity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including interactions with elemental halogens to give halogen-substituted derivatives or reactions with nucleophiles for cross-coupling . The reactivity of the methoxy and phenol groups in the compound of interest could also be explored through similar reactions, potentially leading to a range of derivatives with varied properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting points, and stability, can be influenced by their molecular structure. For example, complexes of pyrimidine derivatives with phenols have been shown to be stable at high temperatures . The electronic properties, such as HOMO and LUMO energies, and the potential for intramolecular proton transfer, are also important characteristics that can be investigated using computational methods .
Biological Activity Analysis
Several pyrimidine derivatives have been evaluated for their biological activities. Some have shown inhibitory activity against DNA viruses and retroviruses, while others have been tested as aldose reductase inhibitors with antioxidant properties . Additionally, Schiff base compounds related to the compound of interest have been synthesized and tested for their antibacterial and anticancer activities .
Applications De Recherche Scientifique
Pyrido[1,2-a]pyrimidin-4-one Derivatives as Selective Aldose Reductase Inhibitors
Pyrido[1,2-a]pyrimidin-4-one derivatives, similar in structure to 2-(5-(4-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, have been investigated for their potential as selective aldose reductase inhibitors, exhibiting activity in the micromolar/submicromolar range. These compounds also demonstrate significant antioxidant properties, with the catechol derivatives showing the best activity. This research highlights the potential for therapeutic applications in conditions where aldose reductase inhibitors are beneficial (La Motta et al., 2007).
Novel Oxo Pyrimido Pyrimidine Derivatives
A study on pyrimidine derivatives, including compounds structurally related to this compound, synthesized various pharmacologically active derivatives. These compounds have shown promise in different biological activities, indicating potential for diverse applications in scientific research and pharmaceutical development (Jadhav et al., 2022).
Antimicrobial Activity of Thiazolidinone Derivatives
Research on thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, which share a core structure with this compound, revealed promising antimicrobial activity against several bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives
A series of thieno[3,2-d]pyrimidine derivatives, structurally akin to this compound, have been synthesized and evaluated for antitumor activity. These compounds demonstrated potent anticancer activity on various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).
Pyrazolo[1,5-a]pyrimidines Derivatives for Antifungal Activity
Studies on pyrazolo[1,5-a]pyrimidines derivatives, similar in structure to this compound, have shown significant antifungal abilities against various phytopathogenic fungi. These findings indicate potential applications in developing antifungal agents (Zhang et al., 2016).
Propriétés
IUPAC Name |
2-[5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14(2)12-26-17-8-9-18(20(24)10-17)21-19(11-22-13-23-21)15-4-6-16(25-3)7-5-15/h4-11,13,24H,1,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDKQNDRQMPANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/structure/B2504493.png)
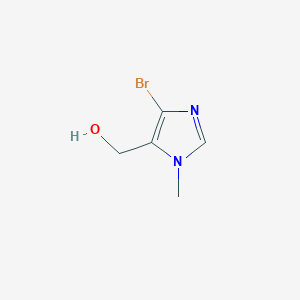


![6-(2-Furyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504498.png)

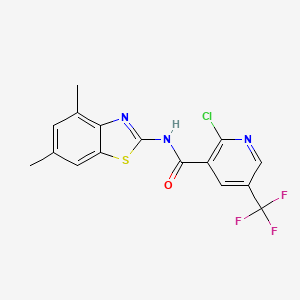
![N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504505.png)
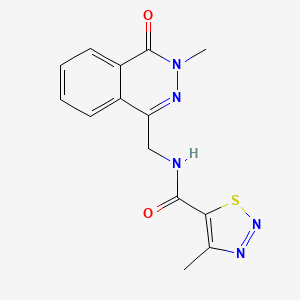
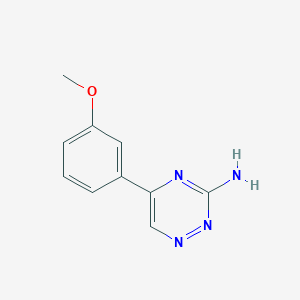
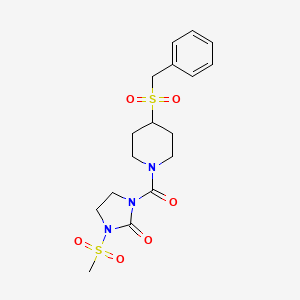

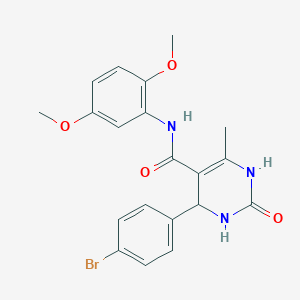
![N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2504515.png)